molecular formula C17H25NO4S2 B2605962 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034486-14-9

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2605962
CAS No.: 2034486-14-9
M. Wt: 371.51
InChI Key: LKNKPTUGEUVILQ-UHFFFAOYSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxytetrahydrothiopyran ring, a methylsulfonylphenyl group, and a propanamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Methoxytetrahydrothiopyran Ring: This step involves the cyclization of a suitable precursor, such as a thiol or sulfide, under acidic or basic conditions to form the tetrahydrothiopyran ring. The methoxy group is introduced via methylation using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Methylsulfonylphenyl Group: This step involves the introduction of the methylsulfonylphenyl group through a nucleophilic substitution reaction. Common reagents include methylsulfonyl chloride and a suitable phenyl derivative.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction. This can be achieved using reagents like carbodiimides (e.g., EDC or DCC) and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents or modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Methylsulfonyl chloride, phenyl derivatives, carbodiimides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylthio)phenyl)propanamide: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylsulfinyl)phenyl)propanamide: Similar structure but with a methylsulfinyl group instead of a methylsulfonyl group.

Uniqueness

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S2/c1-22-17(9-11-23-12-10-17)13-18-16(19)8-5-14-3-6-15(7-4-14)24(2,20)21/h3-4,6-7H,5,8-13H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNKPTUGEUVILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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